molecular formula C12H16N2O B5718591 N-(4-methyl-2-pyridinyl)cyclopentanecarboxamide

N-(4-methyl-2-pyridinyl)cyclopentanecarboxamide

Cat. No. B5718591
M. Wt: 204.27 g/mol
InChI Key: ZWMVHWGSFYFHIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methyl-2-pyridinyl)cyclopentanecarboxamide, also known as S-23, is a selective androgen receptor modulator (SARM) that has been developed for potential use in treating muscle wasting and osteoporosis. Unlike traditional anabolic steroids, SARMs are designed to selectively target androgen receptors in the body, which may lead to fewer side effects.

Mechanism of Action

N-(4-methyl-2-pyridinyl)cyclopentanecarboxamide is believed to work by selectively binding to androgen receptors in the body, which can lead to increased protein synthesis and muscle growth. Unlike traditional anabolic steroids, SARMs like N-(4-methyl-2-pyridinyl)cyclopentanecarboxamide are designed to target specific tissues in the body, which may lead to fewer side effects.
Biochemical and Physiological Effects:
In addition to its effects on muscle and bone, N-(4-methyl-2-pyridinyl)cyclopentanecarboxamide has been shown to have other biochemical and physiological effects in preclinical models. For example, N-(4-methyl-2-pyridinyl)cyclopentanecarboxamide has been shown to increase insulin sensitivity, which may have implications for the treatment of type 2 diabetes.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-methyl-2-pyridinyl)cyclopentanecarboxamide is that it has a relatively long half-life, which means that it can be administered less frequently than some other SARMs. However, one limitation of N-(4-methyl-2-pyridinyl)cyclopentanecarboxamide is that it has been shown to have some negative effects on prostate health in animal studies, which may limit its potential use in humans.

Future Directions

There are several potential future directions for research on N-(4-methyl-2-pyridinyl)cyclopentanecarboxamide. One area of interest is the potential use of N-(4-methyl-2-pyridinyl)cyclopentanecarboxamide in combination with other therapies for the treatment of muscle wasting and other conditions. Another area of interest is the development of N-(4-methyl-2-pyridinyl)cyclopentanecarboxamide analogs with improved selectivity and efficacy. Finally, more research is needed to better understand the long-term safety and efficacy of N-(4-methyl-2-pyridinyl)cyclopentanecarboxamide in humans.

Synthesis Methods

The synthesis of N-(4-methyl-2-pyridinyl)cyclopentanecarboxamide involves several steps, including the reaction of 4-methyl-2-pyridinylamine with cyclopentanecarboxylic acid, followed by a series of purification and isolation steps. The final product is a white crystalline powder that is soluble in organic solvents.

Scientific Research Applications

N-(4-methyl-2-pyridinyl)cyclopentanecarboxamide has been studied extensively in preclinical models for its potential use in treating muscle wasting, osteoporosis, and other conditions that are associated with androgen deficiency. In animal studies, N-(4-methyl-2-pyridinyl)cyclopentanecarboxamide has been shown to increase lean muscle mass and bone density, while decreasing fat mass.

properties

IUPAC Name

N-(4-methylpyridin-2-yl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-9-6-7-13-11(8-9)14-12(15)10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWMVHWGSFYFHIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6097863

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